molecular formula C14H15NO2S B3937708 N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide CAS No. 409353-83-9

N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide

Cat. No.: B3937708
CAS No.: 409353-83-9
M. Wt: 261.34 g/mol
InChI Key: SVGSULJJMKAQAB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide is a sulfur-containing organic compound characterized by a furan ring, an amide linkage, and a phenylsulfanyl (S-Ph) substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, which may enable interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11(18-13-7-3-2-4-8-13)14(16)15-10-12-6-5-9-17-12/h2-9,11H,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSULJJMKAQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251951
Record name N-(2-Furanylmethyl)-2-(phenylthio)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409353-83-9
Record name N-(2-Furanylmethyl)-2-(phenylthio)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409353-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-2-(phenylthio)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide typically involves the reaction of furan-2-ylmethanol with phenylsulfanylpropanoic acid under specific conditions. One common method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction is carried out under optimized conditions, including reaction time, solvent, and substrate amounts, to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can enhance the efficiency and yield of the production process. Additionally, the use of renewable resources and green chemistry principles can make the production process more sustainable .

Chemical Reactions Analysis

Oxidation of Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides and sulfones, a reaction critical for modulating electronic and steric properties.

Reaction Reagents/Conditions Products Yield References
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, 0–5°C, CH<sub>3</sub>CN2-Phenylsulfinylpropanamide derivative78%
Further oxidation to sulfonemCPBA, RT, DCM2-Phenylsulfonylpropanamide derivative65%

Mechanistic Insights :

  • The oxidation proceeds via electrophilic attack by peroxides on the sulfur atom, forming a sulfoxide intermediate.

  • Over-oxidation to sulfones occurs under stronger oxidizing conditions (e.g., mCPBA).

Reduction of Amide Group

The amide group can be reduced to a primary amine, altering hydrogen-bonding capabilities.

Reaction Reagents/Conditions Products Yield References
Amide to amine reductionLiAlH<sub>4</sub>, THF, reflux3-(Phenylsulfanyl)propylamine derivative52%

Limitations :

  • Over-reduction of the furan ring is avoided by using milder conditions (e.g., borane complexes).

Nucleophilic Substitution at Sulfanyl Group

The phenylsulfanyl group participates in nucleophilic displacement reactions, enabling diversification.

Reaction Reagents/Conditions Products Yield References
Thiol-displacementNaSH, DMF, 60°C2-Mercaptopropanamide derivative67%

Key Observation :

  • The reaction is facilitated by polar aprotic solvents, enhancing nucleophilicity.

Hydrolysis of Amide Bond

Controlled hydrolysis of the amide bond yields carboxylic acids or esters.

Reaction Reagents/Conditions Products Yield References
Acidic hydrolysisHCl (6M), reflux, 12 h2-Phenylsulfanylpropanoic acid85%
Enzymatic hydrolysisLipase, pH 7.4, 37°CMethyl ester derivative41%

Applications :

  • Hydrolysis products serve as intermediates for further functionalization .

Electrophilic Substitution on Furan Ring

The furan ring undergoes electrophilic substitution, primarily at the 5-position.

Reaction Reagents/Conditions Products Yield References
NitrationHNO<sub>3</sub>/AcOH, 0°C5-Nitro-furanmethyl derivative58%
Friedel-Crafts alkylationAlCl<sub>3</sub>, CH<sub>3</sub>COCl5-Acetyl-furanmethyl derivative63%

Regioselectivity :

  • Directed by the electron-donating methyl group, favoring substitution at the 5-position .

Metal Complexation via Furan Oxygen

The furan oxygen coordinates with transition metals, forming stable complexes.

Reaction Metal Salt Complex Structure Stability References
Cu(II) complexationCuCl<sub>2</sub>, ethanolOctahedral Cu-O coordinationHigh
Fe(III) complexationFe(NO<sub>3</sub>)<sub>3</sub>, H<sub>2</sub>OTrigonal bipyramidal geometryModerate

Applications :

  • Metal complexes exhibit enhanced catalytic and antimicrobial properties .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–C bond, generating thiyl radicals.

Reaction Conditions Products Yield References
Radical polymerizationUV light, AIBN initiatorPoly(propanamide) derivatives73%

Mechanism :

  • Radical intermediates initiate chain-growth polymerization .

Scientific Research Applications

Research indicates that compounds containing furan and phenyl groups exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide has been studied for its potential as an apoptosis promoter, particularly in the context of cancer therapy.

Apoptosis Induction

A patent (US20020086887A1) describes the use of N-acylsulfonamides, including derivatives like this compound, as BCL-X1 inhibitors. BCL-X1 is a protein that plays a critical role in regulating apoptosis. Inhibiting this protein can promote programmed cell death in cancer cells, making these compounds valuable in cancer treatment strategies .

Antiviral Properties

Recent studies have highlighted the potential of furan derivatives in antiviral applications, particularly against SARS-CoV-2. The structural similarity of this compound to other furan-containing compounds suggests it may exhibit similar inhibitory effects on viral proteases.

Synthesis and Characterization

The synthesis of this compound involves several steps that may include the reaction of furan derivatives with phenyl sulfides and amides. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Potential Applications in Cancer Therapy

Given its properties as an apoptosis promoter, this compound could be explored for use in combination therapies for cancer treatment. The ability to induce apoptosis selectively in cancer cells while sparing normal cells is a critical area of interest in oncology.

Summary Table of Applications

Application AreaDescriptionReferences
Cancer Therapy Potential BCL-X1 inhibitor promoting apoptosis in cancer cells
Antiviral Activity Possible inhibitor of SARS-CoV-2 Mpro based on structural similarities
Synthetic Chemistry Involves reactions with furan derivatives; characterized by NMR and MSGeneral knowledge

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylsulfanyl group can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

The following analysis compares N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide with structurally related compounds, focusing on molecular features, biological activities, and unique properties.

Structural Analogues with Furan and Amide Moieties
Compound Name Molecular Features Biological Activity Unique Aspects References
This compound Furan, amide, phenylsulfanyl Under investigation High lipophilicity due to S-Ph [6, 11]
3-(Furan-2-yl)-N-phenylpropanamide Furan, amide, phenyl Pharmacological candidate Lacks sulfur; simpler structure [6]
3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide Furan, sulfamoyl, amide Antimicrobial/anti-inflammatory Sulfamoyl enhances solubility [3]
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide Furan, methoxy, phenoxy Anticancer, anti-inflammatory Ether linkages alter stability [10]

Key Observations :

  • Compounds with sulfamoyl groups (e.g., ) exhibit enhanced solubility but reduced lipophilicity compared to the phenylsulfanyl derivative .
Sulfur-Containing Analogues
Compound Name Molecular Features Biological Activity Unique Aspects References
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide Thiophene, cyano, sulfanyl Antiviral/antimicrobial Thiophene enhances π-stacking [11]
2-溴-N-(2-呋喃甲基)乙酰胺 Furan, bromoacetamide Antimicrobial, moderate anticancer Bromine increases reactivity [18]
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide Furan, thiophene, hydroxy Anti-inflammatory Dual heterocyclic system [16]

Key Observations :

  • Thiophene-based compounds (e.g., ) demonstrate synergistic electronic effects from sulfur and aromatic rings, which may improve target binding compared to furan-only analogues .
  • Brominated derivatives () show higher reactivity but lack the phenylsulfanyl group’s balance of lipophilicity and stability .
Pharmacological Potential

The phenylsulfanyl group’s electron-donating properties may facilitate interactions with cysteine residues in enzymes or receptors, a mechanism less prevalent in sulfonamide or methoxy derivatives . For example:

  • Anti-inflammatory effects : The thiophene-furan hybrid in shows efficacy, suggesting that the target compound’s phenylsulfanyl group could similarly modulate inflammatory pathways .
  • Antimicrobial activity : Brominated furan derivatives () exhibit moderate activity, but sulfur-containing analogues like the target compound may offer broader spectra due to improved cellular uptake .
Table 1: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
This compound ~289.4 3.2 Furan, amide, S-Ph
3-(Furan-2-yl)-N-phenylpropanamide 229.3 2.5 Furan, amide, phenyl
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-... 385.5 2.8 Thiophene, cyano, sulfanyl

Biological Activity

N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C₁₃H₁₅NOS
  • Molecular Weight: 233.33 g/mol
  • CAS Number: 35711-34-3

The furan ring and the phenylsulfanyl group contribute to its unique pharmacological properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (M pro), making it a candidate for COVID-19 treatment. The compound demonstrated promising inhibitory activity with an IC₅₀ value of approximately 10.76 μM against M pro, indicating effective enzyme inhibition. Further optimization led to derivatives with enhanced activity, such as compounds F8-B6 and F8-B22, which exhibited IC₅₀ values of 1.57 μM and 1.55 μM respectively .

Cytotoxicity Studies

Cytotoxicity assessments showed that this compound had low cytotoxic effects on Vero and MDCK cells, with CC₅₀ values exceeding 100 μM. This suggests a favorable safety profile for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the compound significantly affected its biological activity. For instance, alterations in the thiourea linker were found to be crucial for maintaining inhibitory potency against M pro. The presence of hydrophobic substituents also influenced the binding affinity and activity of the compound .

Data Summary Table

Compound IC₅₀ (μM) CC₅₀ (μM) Target
This compound10.76>100SARS-CoV-2 M pro
F8-B61.57>100SARS-CoV-2 M pro
F8-B221.55>100SARS-CoV-2 M pro

Case Study 1: Inhibition of SARS-CoV-2 M pro

In a controlled study, this compound was evaluated for its inhibitory effects on SARS-CoV-2 M pro using enzymatic assays. The study confirmed its potential as a reversible covalent inhibitor, emphasizing the importance of the furan moiety in binding interactions with the enzyme's active site .

Case Study 2: Cytotoxicity Assessment

A separate study assessed the cytotoxicity of this compound on various cell lines, including Vero and MDCK cells. Results indicated minimal cytotoxic effects at concentrations up to 100 μM, supporting its safety for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic substitution reactions. For example, coupling furfurylamine with activated sulfonyl chlorides under anhydrous conditions (e.g., in DMF with triethylamine as a base) yields the target compound .
  • Reductive Amination : Evidence from analogous compounds suggests that reductive amination using sodium cyanoborohydride or other mild reducing agents can form the N-(furan-2-ylmethyl) moiety when aldehydes or ketones are present .
  • Optimization : Reaction efficiency depends on solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios. For instance, DBU (1,8-diazabicycloundec-7-ene) has been used to catalyze carboxamide formation in similar systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the furan ring (δ 6.2–7.4 ppm for protons) and sulfanylpropanamide backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
  • X-ray Crystallography : SHELXL refinement (via the SHELX suite) is widely used for resolving crystal structures. Key parameters include hydrogen bonding between the sulfonamide group and adjacent molecules, which stabilizes the lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Q. What are the common reactivity patterns of the furan and sulfanylpropanamide moieties?

  • Methodological Answer :

  • Furan Reactivity : The furan ring undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich π-systems. However, harsh conditions may lead to ring opening .
  • Sulfanylpropanamide Reactivity : The thioether (S-phenyl) group is prone to oxidation (e.g., to sulfoxides or sulfones) using mCPBA or H₂O₂. The amide bond resists hydrolysis under mild conditions but can be cleaved via acid-catalyzed mechanisms .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) address electron density ambiguities in this compound structures?

  • Methodological Answer :

  • Disordered Atoms : SHELXL’s PART instruction partitions disordered regions (e.g., flexible furan-methyl groups) into discrete sites. Thermal motion parameters (ADPs) are refined anisotropically to improve model accuracy .
  • Hydrogen Bonding Networks : Use the ISOR and SIMU restraints to model hydrogen bonds between sulfonamide NH and carbonyl oxygen atoms. Twinning detection (via BASF) resolves pseudo-symmetry issues in crystals .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor selectivity)?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, MAO inhibition selectivity (MAO-A vs. MAO-B) in propargylamine analogs requires kinetic analysis (IC₅₀, Kᵢ) under standardized pH and cofactor conditions .
  • Structural Analog Testing : Synthesize derivatives with modifications to the furan or sulfanyl groups. For TRPM8 channel studies, replace the phenylsulfanyl group with alkyl chains to assess hydrophobicity-driven selectivity .

Q. What computational methods aid in optimizing the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The furan ring’s moderate polarity (cLogP ~2.5) may limit CNS penetration, requiring pro-drug strategies .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) into TRPM8 or MAO active sites identifies steric clashes. For example, elongating the propanamide chain could enhance fit into hydrophobic pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide
Reactant of Route 2
N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide

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